2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide is a halogenated aromatic sulfonamide compound. It features a benzene ring substituted with bromine, chlorine, and fluorine atoms, as well as a sulfonamide group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of benzene derivatives. Bromination, chlorination, and fluorination reactions are sequentially performed to introduce the respective halogens onto the benzene ring.
Sulfonation: The sulfonamide group is introduced through sulfonation, where the benzene ring is treated with sulfur trioxide (SO₃) in the presence of chlorosulfonic acid (ClSO₃H) to form the sulfonic acid derivative, which is then converted to the sulfonamide.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and sulfonation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfonamide group can be oxidized to sulfonic acid.
Reduction: Reduction reactions can be performed to remove halogens from the benzene ring.
Substitution: Electrophilic aromatic substitution reactions can occur, where the halogens and sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Zinc dust or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various electrophiles, such as nitro groups, can be introduced using nitration reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Dehalogenated benzene derivatives.
Substitution: Nitro-substituted benzene derivatives.
Scientific Research Applications
2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-bromo-4-chloro-6-fluorobenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
2-Bromo-4-chlorobenzene-1-sulfonamide: Lacks the fluorine atom.
2-Bromo-4-fluorobenzene-1-sulfonamide: Lacks the chlorine atom.
2-Chloro-4-fluorobenzene-1-sulfonamide: Lacks the bromine atom.
Uniqueness: 2-Bromo-4-chloro-6-fluorobenzene-1-sulfonamide is unique due to the presence of three different halogens on the benzene ring, which can influence its reactivity and interactions in various chemical and biological processes.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Properties
CAS No. |
1204573-10-3 |
---|---|
Molecular Formula |
C6H4BrClFNO2S |
Molecular Weight |
288.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.